dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Description

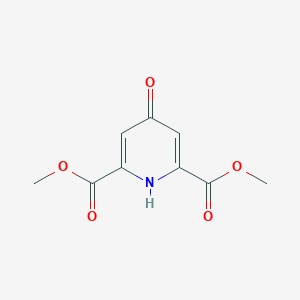

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS: 19872-91-4) is a pyridine derivative featuring two methoxycarbonyl groups at positions 2 and 6 and a hydroxyl group at position 3. It is synthesized via esterification of chelidamic acid with methanol and sulfuric acid, yielding a white solid with a moderate yield of 35% . This compound serves as a versatile intermediate in organic synthesis, particularly for metal coordination complexes and functionalized ligands . Its hydroxyl group enables diverse derivatization, including alkylation, halogenation, and cross-coupling reactions .

Properties

IUPAC Name |

dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERASHUCDLDGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343829 | |

| Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19872-91-4 | |

| Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized from chelidamic acid and 2,2-dimethoxypropane . The reaction typically involves the use of methanol as a solvent and proceeds under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

dimethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the 1,4-dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form different derivatives of 1,4-dihydropyridine.

Substitution: Various substituents can be introduced at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which can have significant biological activities .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

DMHPDC has been investigated for its antiviral properties. In a study focused on synthesizing derivatives for anti-HIV activity, DMHPDC was identified as a precursor for various compounds that exhibited significant inhibitory effects against the virus. The synthesis involved free radical substitution reactions that enhanced the biological activity of the resulting derivatives .

Anti-Microbial Properties

Research has shown that DMHPDC and its derivatives can act as inhibitors against metallo-β-lactamases, enzymes produced by certain bacteria that confer resistance to antibiotics. This class of compounds has been synthesized and tested for their ability to inhibit these enzymes, thus potentially restoring the efficacy of existing antibiotics .

Catalysis

Synthesis Catalyst

DMHPDC is utilized as a catalyst in various organic syntheses. For instance, it has been employed in the synthesis of lanthanide complexes that exhibit strong luminescence properties. The use of ionic liquids as a reaction medium alongside DMHPDC has demonstrated improved yields and catalytic efficiency in synthesizing complex organic molecules .

One-Pot Reactions

The compound is also featured in one-pot synthesis protocols where it serves as a key intermediate. These methods allow for the efficient production of complex molecules with reduced reaction times and fewer purification steps, showcasing DMHPDC's utility in streamlining synthetic pathways .

Material Science

Luminescent Materials

DMHPDC derivatives have been explored for their luminescent properties, particularly in the development of materials for optoelectronic applications. The incorporation of DMHPDC into polymer matrices has resulted in materials with enhanced luminescence, making them suitable for use in light-emitting devices .

Chelating Agents

The compound acts as a chelating agent for metal ions, forming stable complexes that are useful in various applications including environmental remediation and catalysis. The ability to form stable complexes with rare earth metals enhances the functionality of these materials in industrial processes .

Case Studies

Mechanism of Action

The mechanism of action of dimethyl 4-hydroxypyridine-2,6-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate the influx of calcium ions, thereby exerting its effects on cellular processes . This mechanism is similar to that of other 1,4-dihydropyridine derivatives, which are known calcium channel blockers .

Comparison with Similar Compounds

Dimethyl 4-Methoxypyridine-2,6-Dicarboxylate

- Synthesis : Produced by methylating the hydroxyl group of dimethyl 4-hydroxypyridine-2,6-dicarboxylate using CH₃I and K₂CO₃ in DMF (70% yield) .

- Key Differences :

- Applications : Primarily used as a precursor for further functionalization, such as in imidazole-based ligand synthesis for spin-crossover complexes .

Dimethyl 4-Bromo/Chloropyridine-2,6-Dicarboxylate

- Synthesis : Bromination of this compound with TBA-P₂O₅ yields the bromo derivative (92% yield) . The chloro analog is prepared similarly.

- Key Differences: Halogen substituents enable cross-coupling reactions (e.g., Suzuki, Sonogashira) for aryl/alkynyl group introduction . Higher reactivity in nucleophilic substitution compared to hydroxyl or methoxy derivatives.

- Applications : Critical intermediates in synthesizing β-lactamase inhibitors and functionalized ligands .

Dimethyl 4-(Chloromethyl)pyridine-2,6-Dicarboxylate (CMDPA)

Alkynyloxy Derivatives (e.g., Dimethyl 4-(Pent-4-yn-1-yloxy)pyridine-2,6-dicarboxylate)

- Synthesis: Mitsunobu coupling of this compound with propargyl alcohols .

- Key Differences :

- Alkynyl groups enable click chemistry for bioconjugation and material science applications.

- Increased steric bulk compared to smaller substituents (e.g., hydroxyl, methoxy).

- Applications : Building blocks for photoactive G-quadruplex DNA binders .

Comparative Data Table

*Yield for DVDPA synthesis using CMDPA .

Biological Activity

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (DMHPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound has a molecular formula of and a molecular weight of 211.17 g/mol. It can be synthesized through various methods, including the reaction of chelidamic acid with 2,2-dimethoxypropane under controlled conditions.

1. Anti-inflammatory and Analgesic Properties

DMHPDC has been studied for its potential anti-inflammatory and analgesic effects. Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

2. Calcium Channel Modulation

One of the notable activities of DMHPDC is its interaction with calcium channels. The compound has been shown to modulate calcium ion influx in various cell types, which is critical for numerous physiological processes including muscle contraction and neurotransmitter release. This mechanism underlies its potential use in cardiovascular therapies .

3. Anticancer Potential

Recent studies have highlighted the antiproliferative effects of DMHPDC on cancer cell lines. For instance, it has demonstrated significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells, with IC50 values ranging from 0.17 to 2.69 µM. The pro-apoptotic effects observed suggest that DMHPDC may induce cell death in cancerous cells while exhibiting low toxicity towards normal cells .

The biological activity of DMHPDC can be attributed to several mechanisms:

- Calcium Channel Interaction : By binding to calcium channels, DMHPDC modulates calcium influx, influencing cellular signaling pathways critical for various functions including muscle contraction and neurotransmitter release.

- Reactive Oxygen Species (ROS) Modulation : In cancer cells, DMHPDC appears to affect ROS levels, which play a crucial role in apoptosis and cellular stress responses .

Table 1: Summary of Biological Activities of DMHPDC

Case Study: Anticancer Activity

A study conducted on the effects of DMHPDC on CLL cell lines demonstrated significant cytotoxicity compared to conventional treatments like fludarabine phosphate. The mechanism was linked to increased ROS levels leading to enhanced apoptosis in malignant cells while sparing healthy cells .

Q & A

Q. Methodological Recommendation :

- Use NMR and IR spectroscopy to monitor intermediate formation (e.g., enamine intermediates).

- Optimize molar ratios of reactants (e.g., 1:2:1 for aldehyde:β-keto ester:ammonia) to minimize side products .

How can spectroscopic and crystallographic methods resolve structural ambiguities in substituted DHP derivatives?

Basic Research Focus

Structural confirmation of this compound requires multi-technique validation :

- X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding patterns. For example, C–O bond lengths in ester groups typically range from 1.20–1.25 Å, confirming conjugation with the pyridine ring .

- NMR spectroscopy : NMR signals for methyl ester groups appear at δ 3.6–3.8 ppm, while aromatic protons resonate at δ 6.5–8.0 ppm depending on substituents .

Q. Methodological Recommendation :

- Perform docking studies to map interactions with calcium channels or oxidoreductases.

- Compare IC values of derivatives with varying substituents using in vitro assays .

What strategies mitigate contradictions in reported biological activity data for DHP analogs?

Advanced Research Focus

Discrepancies often arise from:

- Crystallographic polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters solubility and bioavailability .

- Experimental conditions : Variations in assay pH or temperature affect redox behavior.

Q. Resolution Strategies :

- Standardize assay protocols (e.g., ISO 10993 for cytotoxicity).

- Use HPLC purity checks to rule out degradation products .

How can computational modeling optimize the synthesis and bioactivity of DHPs?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states for Hantzsch synthesis. For example, DFT studies reveal that electron-deficient aldehydes accelerate cyclization .

- Molecular Dynamics (MD) : Simulates DHP interactions with lipid bilayers to predict membrane permeability .

Q. Methodological Recommendation :

- Use Gaussian 16 or VASP for quantum mechanical calculations.

- Validate models with experimental XRD and NMR data .

What safety protocols are critical for handling DHP derivatives in laboratory settings?

Q. Basic Research Focus

Q. Regulatory Compliance :

- Follow ECHA guidelines for hazard communication (e.g., GHS warning labels for H315/H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.